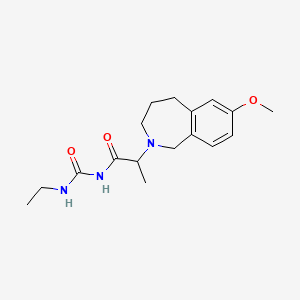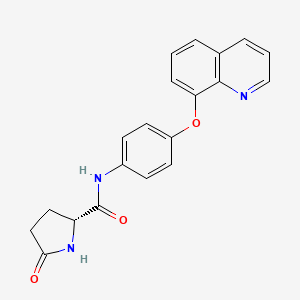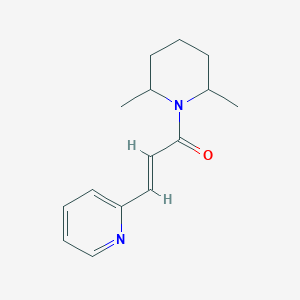
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been recently discovered to have anticancer properties. The compound was first synthesized in 2012 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide binds to the core domain of mutant p53, stabilizing the protein and preventing its degradation by the ubiquitin-proteasome system. This results in the reactivation of p53-dependent transcriptional programs, leading to the induction of cell cycle arrest and apoptosis in cancer cells. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit the growth and metastasis of cancer cells by targeting other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to have a potent anticancer effect in vitro and in vivo, particularly in p53-mutant tumors. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In preclinical studies, N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These issues can be addressed by using appropriate solvents and delivery methods, such as liposomes or nanoparticles.
Orientations Futures
There are several future directions for the development of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a therapeutic agent for cancer. One of the most promising directions is the combination of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide with other anticancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome drug resistance. Another direction is the development of more potent and selective p53 inhibitors, based on the structure of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide. Finally, the use of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a tool for studying the role of mutant p53 in cancer biology and for identifying new therapeutic targets is an area of active research.
Méthodes De Synthèse
The synthesis of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide involves several steps, including the reaction of 4-methyl-1H-indazole with 2-bromo-1-(2-thienyl)-ethanone in the presence of potassium carbonate and dimethylformamide, followed by the reaction of the resulting intermediate with 4-chloro-2-oxazoline and sodium hydride in dimethylformamide. The final product is obtained by the reaction of the intermediate with N-(2-aminoethyl)acetamide in ethanol. The overall yield of the synthesis is approximately 10%.
Applications De Recherche Scientifique
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of p53-mutant tumors. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer by regulating cell growth and division. However, mutations in the p53 gene are common in many types of cancer, leading to the loss of its tumor-suppressing function. N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been shown to restore the activity of mutant p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-4-5-13(16-12(10)8-18-21-16)20-15(22)7-11-9-23-17(19-11)14-3-2-6-24-14/h2-6,8-9H,7H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLEQHYOPZKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)NC(=O)CC3=COC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-(methanesulfonamido)benzamide](/img/structure/B7573195.png)
![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
